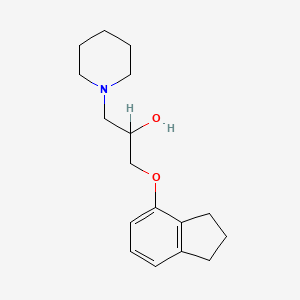
4,6-Di-tert-butyl-3-chlorobenzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Di-tert-butyl-3-chlorobenzene-1,2-diol is an organic compound that belongs to the class of substituted phenols It is characterized by the presence of two tert-butyl groups and a chlorine atom attached to a benzene ring, along with two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Di-tert-butyl-3-chlorobenzene-1,2-diol typically involves the electrophilic aromatic substitution of a benzene derivative. One common method is the chlorination of 4,6-Di-tert-butylcatechol using chlorine gas in the presence of a suitable catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Di-tert-butyl-3-chlorobenzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom or modify the tert-butyl groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products:
Oxidation: Formation of 4,6-Di-tert-butyl-3-chlorobenzoquinone.
Reduction: Formation of 4,6-Di-tert-butylbenzene-1,2-diol.
Substitution: Formation of 4,6-Di-tert-butyl-3-methoxybenzene-1,2-diol.
Aplicaciones Científicas De Investigación
4,6-Di-tert-butyl-3-chlorobenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its effects on biological systems.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized as an additive in the production of polymers and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4,6-Di-tert-butyl-3-chlorobenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the chlorine atom and tert-butyl groups influence the compound’s lipophilicity and steric properties. These interactions can modulate the activity of biological pathways and affect cellular processes.
Comparación Con Compuestos Similares
4,6-Di-tert-butylcatechol: Lacks the chlorine atom but has similar steric properties.
2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant with similar tert-butyl groups but different substitution pattern.
4,4’-di-tert-Butylbiphenyl: Contains tert-butyl groups but lacks hydroxyl and chlorine functionalities.
Propiedades
Número CAS |
68093-59-4 |
|---|---|
Fórmula molecular |
C14H21ClO2 |
Peso molecular |
256.77 g/mol |
Nombre IUPAC |
4,6-ditert-butyl-3-chlorobenzene-1,2-diol |
InChI |
InChI=1S/C14H21ClO2/c1-13(2,3)8-7-9(14(4,5)6)11(16)12(17)10(8)15/h7,16-17H,1-6H3 |
Clave InChI |
CGXLUWFFPBEEIM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1O)O)Cl)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




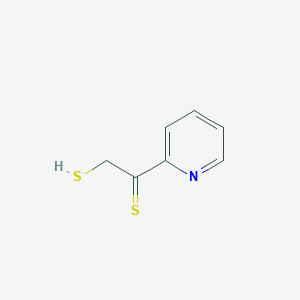

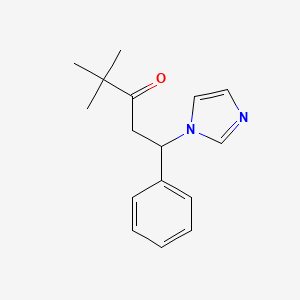
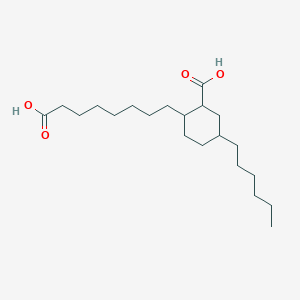
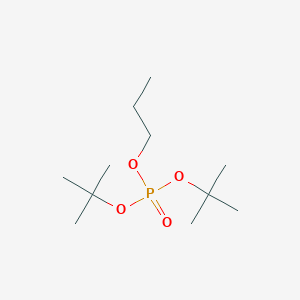
![2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol](/img/structure/B14471472.png)
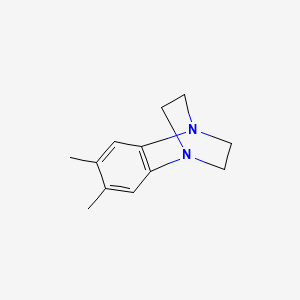
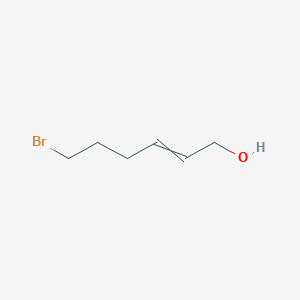
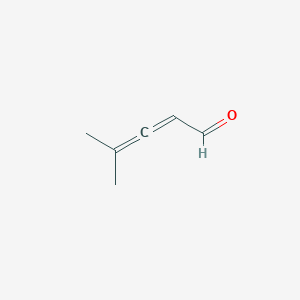
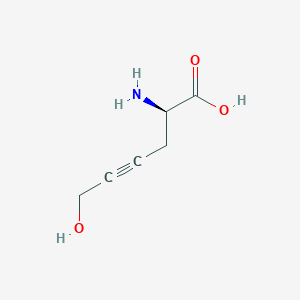
![(3aS,8bR)-3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B14471519.png)
